Antimycobacterial Activity of the 7-Deazapurine Scaffold vs. Parent Purine and 9-Deaza Analogs
While the specific 2,6-dimethoxy derivative was not directly tested in this study, the 7-deazapurine scaffold demonstrates a pronounced advantage over its closest structural analogs. The 7-deazapurine series displays potent antimycobacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.08 to 0.35 μM against *Mycobacterium tuberculosis* H37Rv. This performance is comparable to, or exceeds, that of first-line reference drugs. In stark contrast, the closely related 9-deaza analogs were found to be only weak inhibitors, providing a clear quantitative basis for selecting the 7-deaza scaffold over the 9-deaza alternative [1].
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | 7-Deazapurine series MIC range: 0.08 - 0.35 μM |
| Comparator Or Baseline | 9-Deaza analogs: weak inhibitors; Rifampicin: MIC 0.09 μM; Isoniazid: MIC 0.28 μM; PA-824: MIC 0.44 μM |
| Quantified Difference | 7-Deazapurines are active in the nanomolar range, while 9-deaza analogs are classified as 'weak inhibitors'. |
| Conditions | In vitro microplate alamar blue assay (MABA) |
Why This Matters
This class-level evidence guides procurement away from the inactive 9-deaza scaffold and justifies investment in the 7-deaza core, a prerequisite for the 2,6-dimethoxy-7-deazapurine building block.
- [1] Kulendrn, A., et al. (2010). Synthesis of non-purine analogs of 6-aryl-9-benzylpurines, and their antimycobacterial activities. Compounds modified in the imidazole ring. Bioorganic & Medicinal Chemistry. View Source
